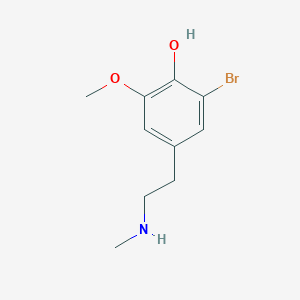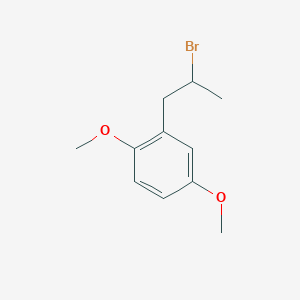
2-Bromo-1-(2,4-dimethoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2,4-dimethoxyphenyl)ethanol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanol typically involves the bromination of 1-(2,4-dimethoxyphenyl)ethanol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the benzylic position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(2,4-dimethoxyphenyl)ethanol undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, leading to the formation of 1-(2,4-dimethoxyphenyl)ethanol.
Oxidation: The ethanol moiety can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 1-(2,4-dimethoxyphenyl)ethane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: 1-(2,4-dimethoxyphenyl)ethanol.
Oxidation: 2-Bromo-1-(2,4-dimethoxyphenyl)ethanal or 2-Bromo-1-(2,4-dimethoxyphenyl)ethanoic acid.
Reduction: 1-(2,4-dimethoxyphenyl)ethane.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2,4-dimethoxyphenyl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting metabolic enzymes such as carbonic anhydrase and acetylcholinesterase.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including diaryl methanes and other bromophenol derivatives.
Biological Studies: It is used in studies investigating enzyme inhibition and potential therapeutic applications for diseases such as glaucoma, epilepsy, Parkinson’s disease, and Alzheimer’s disease.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit carbonic anhydrase and acetylcholinesterase by binding to the active sites of these enzymes, thereby preventing their normal function . This inhibition can lead to therapeutic effects in conditions where these enzymes are implicated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-2’,4’-dimethoxyacetophenone: This compound shares a similar structure but has a ketone group instead of an ethanol moiety.
2-Bromo-4,5-dimethoxyphenylmethanol: Another bromophenol derivative with similar functional groups.
Uniqueness
2-Bromo-1-(2,4-dimethoxyphenyl)ethanol is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity. Its ability to inhibit key enzymes makes it a valuable compound in medicinal chemistry research.
Eigenschaften
Molekularformel |
C10H13BrO3 |
|---|---|
Molekulargewicht |
261.11 g/mol |
IUPAC-Name |
2-bromo-1-(2,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9,12H,6H2,1-2H3 |
InChI-Schlüssel |
JYYJGFZMJDENSR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(CBr)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-(Trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13602991.png)






![1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride](/img/structure/B13603045.png)

